Fawcettidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14912-31-3 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(1S,4R,6S,9S)-4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-one |
InChI |
InChI=1S/C16H23NO/c1-11-8-12-10-14(18)13-4-2-6-17-7-3-5-16(12,13)15(17)9-11/h9,11-13H,2-8,10H2,1H3/t11-,12+,13-,16+/m1/s1 |
InChI Key |
ANHVSCXCALAIQN-IATRGZMQSA-N |
SMILES |
CC1CC2CC(=O)C3C24CCCN(C4=C1)CCC3 |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3[C@]24CCCN(C4=C1)CCC3 |
Canonical SMILES |
CC1CC2CC(=O)C3C24CCCN(C4=C1)CCC3 |
Synonyms |
fawcettidine fawcettimine |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Derivation from Fawcettimine (B102650)
Fawcettidine is understood to be biosynthetically derived directly from its close structural relative, fawcettimine. nih.gov This relationship is a key aspect of the late-stage diversification of the fawcettimine alkaloid scaffold.
The conversion of fawcettimine to this compound is proposed to occur via a dehydration reaction. nih.gov This process involves the removal of a water molecule from the fawcettimine structure to form a new carbon-carbon double bond, characteristic of this compound. While this transformation is accepted as the likely biosynthetic step, the specific enzymes that catalyze this dehydration within the Lycopodium species have not yet been fully characterized. The study of such enzymatic processes often relies on biomimetic synthetic efforts to validate the proposed transformation.
The hypothesis of a biosynthetic dehydration of fawcettimine has been supported and replicated through chemical synthesis. nih.gov This biomimetic conversion was demonstrated by treating fawcettimine with oxalic acid in acetic acid, which successfully yielded this compound. This synthetic validation serves as strong evidence for the proposed natural pathway, demonstrating that the transformation is chemically feasible under plausible conditions. nih.gov This biogenetic dehydration had been largely overlooked by research groups focused on the total synthesis of these alkaloids until more recent unified synthetic strategies brought it to the forefront. nih.gov
General Lycopodium Alkaloid Biosynthesis Overview
The biosynthesis of the diverse family of Lycopodium alkaloids is believed to originate from two primary building blocks: lysine (B10760008) and malonyl-CoA. ub.edu The pathway initiates with the decarboxylation of the amino acid L-lysine to form cadaverine. ub.eduresearchgate.net Cadaverine is then converted to Δ1-piperideine. In a parallel sequence, two molecules of malonyl-CoA are condensed to form acetonedicarboxylic acid. The union of Δ1-piperideine and acetonedicarboxylic acid leads to 4-(2-piperidyl)acetoacetate (4PAA), which is then decarboxylated to yield pelletierine. ub.edu
Pelletierine serves as a crucial intermediate, which is coupled with another molecule of 4PAA to form the phlegmarine-type alkaloids. ub.edu Phlegmarine (B1213893) is widely considered to be the key intermediate from which the major structural classes of Lycopodium alkaloids, including the lycodine, lycopodine (B1235814), and fawcettimine types, are derived. ub.eduresearchgate.netcdnsciencepub.comub.edu The discovery of alkaloids with the phlegmarine skeleton led to the proposal of a biosynthetic model where this structure serves as the central hub for subsequent skeletal diversification. cdnsciencepub.com Recent research has even identified neofunctionalized α-carbonic anhydrase (CAH) like enzymes that are believed to be responsible for constructing the phlegmarine scaffold, highlighting the unique enzymatic machinery involved. biorxiv.orgnih.gov
From the central phlegmarine intermediate, a series of complex skeletal rearrangements leads to the various alkaloid subtypes. ub.edu The formation of the lycodane skeleton occurs through a bond formation between C-4 and C-13 of the phlegmarine structure. ub.educdnsciencepub.com This is followed by modifications leading to the lycopodine skeleton. ub.edu The fawcettimine skeleton, in turn, is thought to arise from the lycopodine framework through a key rearrangement involving the migration of the C-4 to C-13 bond to C-12, which forms the characteristic five-membered ring of fawcettimine. ub.edu An alternative view suggests the fawcettimane skeleton can be formed more directly from the phlegmarine intermediate by the formation of a bond between C-4 and C-12, accompanied by the cleavage of the C-13-N bond. cdnsciencepub.com
Investigation of Stereochemical Control in Biosynthesis
The stereochemistry of Lycopodium alkaloids is a critical aspect of their structure and is established with high precision during their biosynthesis. Investigations into this stereochemical control are often explored through the lens of total synthesis, where chemists attempt to replicate the stereoselectivity of the natural enzymatic processes. nih.gov
The fawcettimine class of alkaloids features key stereogenic centers, notably at the C-4 and C-15 positions. nih.gov Synthetic studies have revealed that controlling the stereochemistry at these centers is a significant challenge. For instance, in the synthesis of fawcettimine, the S-configuration at the C-4 position is found to be thermodynamically more stable than its epimer. nih.gov The C-15 stereocenter is also crucial for biological activity. Synthetic strategies have employed various methods to control these centers, such as substrate-directed hydrogenation and the use of chiral auxiliaries, which underscores the sophisticated control exerted by enzymes in the biosynthetic pathway. nih.gov The formation of phlegmarine-type alkaloids with either a cis or trans ring fusion further highlights the diversity of stereochemical outcomes, suggesting that different control mechanisms are at play during the biosynthetic dimerization and cyclization steps. ub.edu
Advanced Synthetic Methodologies and Strategies
Total Synthesis Approaches to Fawcettidine and Related Alkaloids
The intricate, fused tetracyclic skeleton of this compound, a member of the fawcettimine (B102650) class of Lycopodium alkaloids, has presented a significant challenge and an attractive target for synthetic organic chemists. These alkaloids are characterized by a cis-hydroindene (a fused 6/5 bicyclic) motif connected to a larger nitrogen-containing ring, often featuring quaternary carbon centers. mdpi.com The development of synthetic routes to this compound has not only demonstrated the power of modern synthetic methods but has also spurred the creation of novel strategies for the efficient construction of complex molecular architectures.
Early and groundbreaking total syntheses of this compound laid the foundation for subsequent strategic innovations. These initial routes were crucial in validating proposed structures and providing the first chemical pathways to this complex natural product.
The first total synthesis of (+)-fawcettidine was accomplished by the Dake group, a landmark achievement that utilized key strategic reactions to assemble the formidable tetracyclic core. organic-chemistry.orgresearchgate.net The synthesis commenced from the readily available chiral starting material, (R)-(+)-pulegone, establishing the stereochemistry that would be carried through the synthesis. organic-chemistry.orgresearchgate.net
A pivotal step in this synthesis was a platinum(II)-catalyzed annulation of a functionalized enamide. researchgate.netorganic-chemistry.org This reaction efficiently constructed a key portion of the alkaloid's framework. The annulation proceeded in high yield and with excellent diastereoselectivity, producing only a single diastereoisomer. organic-chemistry.org This outcome was achieved despite initial concerns that the sulfur atom in the thiocarbamate group of the precursor could potentially deactivate the platinum catalyst. organic-chemistry.org
Following the successful annulation and an allylic oxidation, the next crucial transformation was the formation of an eight-membered ring via the conjugate addition of a thiolate. organic-chemistry.org The highlight of the synthesis, however, was the subsequent ring contraction of this eight-membered ring to form the desired final ring system. This was accomplished using a one-pot Ramberg-Bäcklund reaction. organic-chemistry.orgresearchgate.net This reaction involves the extrusion of sulfur dioxide from an α-halo sulfone to form an alkene. While a two-step process initially failed, a one-pot procedure developed by Chan proved effective, successfully contracting the ring to furnish the core of this compound. organic-chemistry.org A final reduction step completed the total synthesis of the natural product. organic-chemistry.org
Table 1: Key Reactions in Dake's Total Synthesis of this compound
| Step | Reaction Type | Starting Material Fragment | Key Reagents | Product Fragment | Purpose |
|---|---|---|---|---|---|
| 1 | Platinum-Catalyzed Enamide Annulation | Functionalized enamide derived from (R)-(+)-pulegone | Pt(II) catalyst | Bicyclic intermediate | Construction of the core ring structure with high diastereoselectivity. organic-chemistry.orgorganic-chemistry.org |
| 2 | Conjugate Addition | Bicyclic intermediate with enone | Thiolate (liberated in situ) | Eight-membered thioether ring | Formation of a key medium-sized ring precursor. organic-chemistry.org |
A concise and unified synthetic strategy developed by the Yao group provided access to (+)-fawcettidine, along with several other related alkaloids, from a common precursor. acs.org A key feature of this approach is a direct intramolecular reductive coupling reaction. This powerful transformation was employed to construct the pivotal nine-membered azonane ring fused to the hydroindene system, a characteristic feature of the fawcettimine skeleton. The synthesis strategically assembles a linear precursor containing both an aldehyde and an oxime ether, poised for cyclization. Treatment of this intermediate with samarium(II) iodide (SmI₂) promoted the reductive coupling, forging the critical carbon-nitrogen bond and simultaneously forming the large ring in a single, efficient step. This methodology highlights the utility of samarium(II) iodide in mediating complex cyclizations for the synthesis of intricate alkaloid frameworks.
Given the structural similarities among the numerous fawcettimine class alkaloids, the development of unified and divergent synthetic strategies represents the state-of-the-art in the field. nih.gov These approaches aim to access multiple family members from a single, advanced common intermediate, thereby maximizing synthetic efficiency.
The design of a versatile common intermediate is the cornerstone of any unified or divergent synthesis. Several research groups have reported elegant solutions to this challenge, enabling the syntheses of this compound and its structural relatives.
The Tu group developed a creative divergent synthesis of four fawcettimine-class alkaloids, including this compound, fawcettimine, lycojaponicumin C, and 8-deoxyserratinine. mdpi.comnih.gov Their strategy hinged on the design and synthesis of a versatile 6/5/5 tricyclic azide (B81097) intermediate. mdpi.com This common intermediate contains the core angular framework and key functional handles, such as two carbonyl groups and an azide chain, allowing for divergent transformations to the various alkaloid targets. mdpi.com The rapid assembly of this complex intermediate was achieved through powerful one-pot procedures. mdpi.com
Another notable unified strategy, developed by Pan and Williams, provides access to fawcettimine, this compound, lycoflexine, and lycoposerramine B. nih.govfigshare.com This approach utilizes a highly stereoselective Diels-Alder reaction to construct the cis-fused 6,5-carbocyclic core, which also establishes an all-carbon quaternary center. nih.govfigshare.com From this initial adduct, a common intermediate, an azonine (B14745161) derivative, is formed. nih.gov This intermediate serves as the branch point from which all four target alkaloids can be synthesized through distinct finishing steps. A key feature of this strategy is its excellent stereocontrol over the C-4 and C-15 stereocenters. nih.govfigshare.com
Table 2: Comparison of Common Intermediate Strategies
| Research Group | Key Common Intermediate | Core Structure | Key Reactions for Intermediate Synthesis | Target Alkaloids (including this compound) |
|---|---|---|---|---|
| Tu et al. | Tricyclic Azide | Angular 6/5/5 Tricyclic Framework | Intramolecular carbene addition/cyclization; Dieckmann condensation/Tsuji-Trost allylation. mdpi.comnih.gov | This compound, Fawcettimine, Lycojaponicumins C, 8-Deoxyserratinine. mdpi.com |
Late-stage diversification is a powerful strategy that involves modifying a common, complex molecular scaffold to produce a library of structurally related natural products. nih.gov This approach is highly efficient as it postpones the introduction of structural diversity to the final stages of a synthesis. In the context of fawcettimine alkaloids, this involves the chemical manipulation of a late-stage common intermediate to achieve different skeletal arrangements or oxidation patterns characteristic of the individual family members.
The divergent synthesis developed by the Tu group is a prime example of this tactic. mdpi.comnih.gov Their versatile 6/5/5 tricyclic intermediate is subjected to a series of deconstructive and transformative reactions to access the different target alkaloids. mdpi.com Highlights of their late-stage diversification include a highly regioselective aza-Wittig reaction and a Schmidt rearrangement, which are used to forge the distinct nitrogen-containing rings of the different target molecules from the common azide precursor. mdpi.com This strategy of using a complex, centrally located intermediate that can be selectively manipulated demonstrates the power of late-stage diversification in the efficient total synthesis of natural product families. nih.govacs.org Such bio-inspired strategies, where different family members are accessed from a common precursor through transformations like C-C bond cleavage or rearrangement, represent a paradigm shift from traditional linear synthetic approaches. acs.orgnih.gov
Asymmetric Synthetic Approaches
The enantioselective synthesis of this compound, a complex tetracyclic Lycopodium alkaloid, has been a significant challenge, prompting the development of various asymmetric strategies. These approaches aim to control the stereochemistry of the molecule, leading to the synthesis of a specific enantiomer, typically the naturally occurring (+)-fawcettidine. The primary strategies employed include the use of chiral starting materials (the chiron approach), kinetic resolution of racemic intermediates, and the application of chiral catalysts and auxiliaries. researchgate.netnih.govwikipedia.org
One of the most direct methods to achieve an asymmetric synthesis is to begin with a readily available, enantiomerically pure starting material. researchgate.net Several total syntheses of (+)-fawcettidine have commenced from (R)-(+)-pulegone, a natural product belonging to the chiral pool. organic-chemistry.orgresearchgate.net This approach embeds the initial stereochemical information from the outset, which is then transferred through a sequence of stereocontrolled reactions to establish the multiple stereocenters of the target molecule. For instance, a 16-step synthesis of (+)-fawcettidine from (R)-(+)-pulegone has been successfully developed. researchgate.netresearchgate.net
Another powerful strategy involves the kinetic resolution of a racemic intermediate. In a unified approach to several fawcettimine class alkaloids, including this compound, a key racemic intermediate was subjected to a Sharpless asymmetric dihydroxylation (Sharpless AD). nih.gov This reaction selectively dihydroxylates one enantiomer of the racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material from the dihydroxylated product. This method was effective on a multi-gram scale, providing the desired enantiomer in high enantiomeric excess (>99.8% ee), which was then carried forward to synthesize the natural (+)-alkaloids. nih.gov The dihydroxylated product could also be utilized to access the unnatural (-)-antipodes. nih.gov
Catalytic asymmetric methods have also proven effective. An enantioselective synthesis of the related alkaloid (+)-fawcettimine utilized an organocatalytic Robinson annulation as a key step. organic-chemistry.org This reaction, mediated by a chiral organocatalyst, established a crucial stereocenter early in the synthesis, leading to an enantiomerically-enriched hydrindane core. organic-chemistry.org While this was applied to fawcettimine, the structural similarity and common intermediates in Lycopodium alkaloid synthesis highlight the potential of such catalytic strategies for this compound as well. nih.govorganic-chemistry.org The use of chiral auxiliaries, such as oxazolidinones and pseudoephedrine, represents another cornerstone of asymmetric synthesis, guiding the stereochemical course of reactions like alkylations and aldol (B89426) additions. wikipedia.orgnih.gov These auxiliaries are temporarily attached to the substrate to direct the formation of a specific stereoisomer before being cleaved and recycled. wikipedia.org
| Asymmetric Strategy | Key Features | Example in this compound or Related Syntheses |
| Chiron Approach | Utilizes enantiomerically pure starting materials from the chiral pool. | Synthesis of (+)-fawcettidine starting from (R)-(+)-pulegone. researchgate.netorganic-chemistry.org |
| Kinetic Resolution | Enantioselective reaction on a racemate allows for separation of enantiomers. | Sharpless asymmetric dihydroxylation to resolve a racemic intermediate, providing access to both enantiomers of fawcettimine class alkaloids. nih.gov |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. | Enantioselective Robinson annulation mediated by a chiral organocatalyst in the synthesis of (+)-fawcettimine. organic-chemistry.org |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective transformations. | General strategy in asymmetric synthesis, with auxiliaries like oxazolidinones and pseudoephedrine used to control stereocenters. wikipedia.orgnih.gov |
Key Synthetic Transformations and Methodological Innovations
The intricate, bridged tetracyclic core of this compound necessitates the use of powerful and innovative cyclization reactions to construct its challenging architecture. Synthetic chemists have employed a range of methodologies, from radical-mediated couplings to pericyclic reactions, to forge the key ring systems.
Cyclization Reactions
Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent widely used for promoting reductive coupling reactions. rsc.orgorganic-chemistry.orgrsc.org Its high chemoselectivity and functional group tolerance make it particularly suitable for complex natural product synthesis. rsc.orgrsc.org In the context of Lycopodium alkaloids, SmI₂-mediated pinacol (B44631) couplings have been instrumental in constructing the tricyclic skeleton and establishing the relative stereochemistry of challenging oxa-quaternary centers. acs.org This type of coupling involves the reductive dimerization of two carbonyl groups to form a 1,2-diol. Another application is the intramolecular reductive coupling between an imine and an ester-carbonyl, a transformation that has been used to access spiro-α-aminocyclopentanone intermediates, which are valuable precursors for the fawcettimine skeleton. researchgate.net These reactions often proceed through well-defined transition states due to the oxophilicity of the samarium ion, leading to excellent stereocontrol. rsc.org
The intramolecular Diels-Alder reaction is a powerful tool for rapidly increasing molecular complexity, forming multiple stereocenters and rings in a single step. wikipedia.org The use of a furan (B31954) as the diene component (IMDAF) is particularly attractive, as the resulting oxabicyclic adduct can be further manipulated. researchgate.netaminer.org An approach toward the BCD core of (±)-fawcettidine employed an IMDAF cycloaddition/rearrangement cascade. nih.gov The substrate, a furan ring tethered to a dienophile, undergoes an intramolecular [4+2] cycloaddition to form an initial adduct. nih.govyoutube.com Subsequent heating of this adduct can induce a nitrogen-assisted ring opening and rearrangement, leading to a rearranged hexahydroindolinone core structure, a key component of the this compound skeleton. nih.gov This strategy demonstrates the utility of cascade reactions initiated by IMDAF to construct complex polycyclic systems. researchgate.net
The aza-Prins cyclization is a versatile reaction for the synthesis of nitrogen-containing heterocycles, such as piperidines. researchgate.netnih.gov It involves the acid-promoted reaction of an amine containing a pendant alkene with an aldehyde or ketone. researchgate.net This reaction has been successfully applied in the total synthesis of (+)-fawcettidine. researchgate.net In this synthesis, an alkyne-enamide substrate was treated with a phosphoric acid promoter. This induced a cyclization cascade, generating a piperidyl cation intermediate which is then trapped, ultimately forming a key part of the this compound tetracyclic system with high efficiency, yielding the desired product in almost quantitative yield. researchgate.net The reaction can be promoted by various Brønsted or Lewis acids. rsc.orgscribd.com
Ene-yne metathesis is a powerful, transition-metal-catalyzed reaction that forms a 1,3-diene from an alkene and an alkyne, typically with the extrusion of a small molecule like ethylene. nih.govchim.itbeilstein-journals.org This transformation is highly effective for the construction of cyclic and bicyclic systems. nih.gov While not directly reported for a total synthesis of this compound itself, a domino ene-yne metathesis was a crucial step in the synthesis of lyconesidine B, a related fawcettimine-type alkaloid. researchgate.net This reaction was used to construct the decahydroazaazulenone framework, which constitutes the AB ring system of the tetracyclic core. researchgate.net The success of this strategy highlights its potential for application in the synthesis of other structurally similar alkaloids, including this compound. The reaction mechanism can proceed via two main pathways, the "ene-then-yne" or "yne-then-ene" pathway, which can influence the final product structure. beilstein-journals.org
| Cyclization Reaction | Catalyst/Reagent | Bonds Formed / Ring System Constructed | Key Feature |
| Intramolecular Reductive Coupling | Samarium(II) iodide (SmI₂) | C-C bond | Forms 1,2-diols (pinacol coupling) or α-aminoketones; high stereocontrol. rsc.orgacs.orgresearchgate.net |
| Intramolecular Furan Diels-Alder (IMDAF) | Thermal | C-C bonds, C-O bond | Forms oxabicyclic systems, can initiate rearrangement cascades to build complex cores. researchgate.netnih.gov |
| Acid-Promoted Aza-Prins Cyclization | Phosphoric acid (Brønsted acid) or Lewis acids | C-C bond, C-N bond | Forms piperidine (B6355638) rings as part of the tetracyclic system. researchgate.netresearchgate.net |
| Ene-yne Metathesis | Ruthenium carbene complexes | C-C double bonds | Creates a conjugated diene within a newly formed ring system. researchgate.netnih.govbeilstein-journals.org |
Stereoselective Control in Synthesis
The biological activity of complex natural products like this compound is intrinsically linked to their three-dimensional structure. Therefore, precise control over the stereochemistry during synthesis is of paramount importance.
An effective and widely used strategy to achieve enantioselective synthesis is the use of a chiral starting material that imparts its stereochemistry to the final product. In the first total synthesis of (+)-fawcettidine, (R)-(+)-pulegone, a naturally occurring and enantiomerically pure monoterpene, was employed as the chiral starting material. researchgate.netorganic-chemistry.org The inherent chirality of pulegone (B1678340) is strategically transferred through a series of reactions, ultimately dictating the absolute stereochemistry of the synthesized this compound. researchgate.net This "chiron approach" is a powerful tool for the asymmetric synthesis of complex natural products. researchgate.net
| Chiral Starting Material | Target Molecule | Key Advantage | References |
| (R)-(+)-Pulegone | (+)-Fawcettidine | Establishes the absolute stereochemistry of the final product | researchgate.netorganic-chemistry.org |
Biomimetic Synthetic Approaches
This compound is plausibly biosynthesized in nature via the dehydration of fawcettimine. nih.gov This biogenetic relationship has inspired synthetic chemists to develop a biomimetic conversion in the laboratory. This transformation is a key step in unified synthetic routes that aim to produce multiple fawcettimine-class alkaloids from a common intermediate. nih.gov
Early reports suggested this dehydration could be achieved using phosphorus oxychloride in pyridine (B92270) (POCl₃-pyridine), though detailed experimental yields were not provided. nih.gov More recent investigations have explored alternative conditions to effect this biomimetic transformation efficiently. A notable success was achieved by treating fawcettimine with excess oxalic acid in acetic acid (AcOH) at 160 °C. This method afforded this compound in a high yield of 80%. nih.gov This laboratory mimicry of a presumed natural process provides strong evidence for the biosynthetic link between the two alkaloids and offers a concise route to this compound if fawcettimine is available. nih.gov
Synthetic Challenges and Optimization
Management of Complex Polycyclic Architectures
The synthesis of this compound is a significant challenge due to its intricate and sterically congested tetracyclic framework. researchgate.netmdpi.com The core structure features a fused 6-5-9 membered ring system, which is then bridged to form the final tetracyclic architecture. researchgate.netbris.ac.uk A primary difficulty lies in the diastereoselective generation of multiple stereocenters, including a quaternary carbon at an angular position. researchgate.net
Synthetic strategies must carefully plan the sequence of ring closures to manage the buildup of steric strain and to control stereochemistry. Domino or cascade reactions, where multiple bonds are formed in a single operation, have proven effective. For example, a key step in one approach is a domino ene-yne metathesis involving a quaternary ammonium (B1175870) ion to construct a decahydroazaazulen framework. researchgate.net Another successful strategy employed a platinum(II)-catalyzed annulation of a functionalized enamide, followed by a one-pot Ramberg-Bäcklund reaction to contract an eight-membered ring into the desired seven-membered ring olefin. organic-chemistry.org These sophisticated reactions are essential to efficiently assemble the complex polycyclic core of this compound. researchgate.netorganic-chemistry.org
Catalyst Selection and Reaction Condition Optimization
The successful synthesis of a complex molecule like this compound hinges on the careful selection of catalysts and the meticulous optimization of reaction conditions for key transformations. researchgate.netorganic-chemistry.org The choice of catalyst can dramatically influence the yield, selectivity, and even the viability of a particular reaction.
In a total synthesis of (+)-fawcettidine, a platinum(II)-catalyzed annulation reaction was a crucial step. researchgate.net The choice of PtCl₂ was critical for promoting the desired cyclization of a functionalized enamide. Initial concerns about the sulfur-containing thiocarbamate group deactivating the catalyst proved unfounded under the optimized conditions, leading to the desired product in high yield and as a single diastereoisomer. organic-chemistry.org
Optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, is an iterative process essential for maximizing yields and minimizing side products. nih.gov For instance, in a Diels-Alder reaction used to construct an intermediate for fawcettimine-class alkaloids, extensive screening of parameters was necessary. nih.gov It was found that performing the reaction in a microwave reactor dramatically shortened the reaction time and improved the yield compared to conventional heating. nih.gov Furthermore, adjusting the equivalents of the diene and the Lewis acid catalyst was critical to achieving a high yield (74%) on a gram scale. nih.gov
The table below illustrates an example of reaction condition optimization for a key Diels-Alder reaction in the synthesis of a fawcettimine-class alkaloid intermediate. nih.gov
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Toluene | 190 | 3 days | 30 |
| 2 | ZnCl₂ (0.25) | Toluene | 190 | 24 hours | 47 |
| 3 | EtAlCl₂ (2.5) | Toluene | 190 | 24 hours | 55 |
| 4 | None | Toluene | 220 (Microwave) | 2 hours | 72 |
| 5 | None | Toluene | 220 (Microwave) | 2 hours | 74 (gram scale) |
Stereochemical Purity and Diastereoselectivity
The asymmetric synthesis of this compound has been approached with a strong emphasis on controlling its complex stereochemistry. Key strategies have been developed to ensure high stereochemical purity and diastereoselectivity, which are crucial for obtaining the biologically active enantiomer of the molecule. These methods often rely on the use of chiral starting materials or the application of stereoselective reactions to set the desired stereocenters.
One notable strategy begins with an enantioenriched precursor, such as (R)-(+)-pulegone, to establish the initial chirality of the molecule. researchgate.netorganic-chemistry.org A critical step in this synthetic route is a platinum(II)-catalyzed annulation reaction of a functionalized enamide. researchgate.net This particular reaction has been reported to proceed with high diastereoselectivity, yielding apparently only a single diastereoisomer. organic-chemistry.org This level of control is significant as it dictates the relative stereochemistry of the forming rings and minimizes the need for separating complex diastereomeric mixtures later in the synthesis.
Another powerful approach to achieving high enantiomeric purity involves a kinetic resolution of a racemic intermediate. nih.gov In a unified total synthesis of several fawcettimine class alkaloids, including this compound, a Sharpless asymmetric dihydroxylation was employed. nih.gov This reaction selectively dihydroxylates one enantiomer of a racemic intermediate at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically pure starting material. This method proved to be highly effective, providing the desired intermediate in greater than 99.8% enantiomeric excess (ee). nih.gov This high degree of enantiomeric purity in an early intermediate is critical for the synthesis of the naturally configured final product.
Table 1: Stereochemical Control in this compound Synthesis
| Method | Key Reaction | Starting Material | Outcome | Reference |
| Chiral Pool Synthesis | Platinum(II)-catalyzed enamide annulation | (R)-(+)-pulegone | High diastereoselectivity (single diastereoisomer reported) | researchgate.netorganic-chemistry.org |
| Kinetic Resolution | Sharpless asymmetric dihydroxylation | Racemic intermediate | >99.8% enantiomeric excess (ee) | nih.gov |
Purification Methodologies
The purification of intermediates and the final this compound compound is a critical aspect of its total synthesis, ensuring the removal of reagents, byproducts, and stereoisomers. Standard chromatographic techniques are extensively used throughout the synthetic sequences.
Reaction progress is typically monitored by thin-layer chromatography (TLC) performed on silica (B1680970) gel plates. nih.gov This allows for the rapid assessment of reaction completion and the identification of products and byproducts. For the purification of intermediates on a larger scale, flash column chromatography using silica gel (230–400 mesh) is the most commonly employed method. nih.gov This technique separates compounds based on their polarity, allowing for the isolation of the desired products in a pure form.
In some instances, specific purification challenges have been encountered during the synthesis of this compound and its precursors. For example, in one reported synthesis, an azonine intermediate was found to co-elute with NsNH2 during column chromatography, making separation by conventional methods difficult. nih.gov To overcome this, an in-situ deacylation procedure was implemented following the double Fukuyama-Mitsunobu reaction. nih.gov This strategic modification obviated the problematic purification step by converting the intermediate into a more easily separable compound.
The final purification of this compound often involves the formation of a salt, such as an HBr salt, which can facilitate crystallization and isolation of the pure compound. nih.gov The use of these standard and, when necessary, adaptive purification methodologies is essential for obtaining synthetically pure this compound suitable for chemical and biological studies.
Table 2: Common Purification Techniques in this compound Synthesis
| Technique | Application | Details | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Performed on 0.25 mm commercial silica gel plates. | nih.gov |
| Flash Column Chromatography | Purification of intermediates | Utilizes silica gel (230–400 mesh). | nih.gov |
| In-situ Deacylation | Overcoming co-elution issues | Employed to avoid difficult separation of an azonine intermediate from NsNH2. | nih.gov |
| Salt Formation/Crystallization | Final purification | Formation of HBr salt to aid in isolation. | nih.gov |
Mechanistic Investigations of Biological Activities
Acetylcholinesterase (AChE) Inhibitory Activity
Fawcettidine has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). phcogres.comphcogres.com This inhibitory action is a key area of interest for its potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease, which are characterized by a deficit in cholinergic neurotransmission. phcogrev.com
Molecular Mechanism of AChE Inhibition
The inhibitory effect of this compound on AChE has been evaluated in several studies. It has been shown to moderately inhibit AChE, with reported IC50 values of 33.11 μg/mL. phcogres.comphcogres.com The mechanism of inhibition is believed to be competitive and reversible. frontiersin.org Molecular docking studies have been employed to understand the interaction between this compound and the active site of AChE, providing insights into the binding mode. researchgate.net These computational methods help in visualizing how the molecule fits into the enzyme's active site, which is crucial for understanding its inhibitory action. mdpi.com The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft.
Role in Enhancing Cholinergic Neurotransmission
By inhibiting AChE, this compound effectively increases the levels of acetylcholine available to bind to cholinergic receptors. tmc.edu This enhancement of cholinergic neurotransmission is the primary reason for its investigation as a potential treatment for conditions with cholinergic deficits, such as Alzheimer's disease. researchgate.net The increased availability of acetylcholine in the brain can help to improve cognitive functions that are often impaired in such neurodegenerative disorders. researchgate.net
This compound as a Lead Compound for AChE Inhibitor Development
Due to its demonstrated AChE inhibitory activity, this compound is considered a promising lead compound for the development of new and more effective AChE inhibitors. Its unique chemical structure provides a scaffold for synthetic modifications to potentially enhance its potency and selectivity. The development of synthetic routes to this compound and its derivatives allows for further exploration of its structure-activity relationships, which is essential for designing novel therapeutic agents.
Exploration of Other Biological Activities
Beyond its well-studied AChE inhibitory effects, preliminary research suggests that this compound may possess other valuable biological properties.
Potential Antimicrobial Properties
Some studies have indicated that this compound may have antimicrobial properties. For instance, research on related Lycopodium alkaloids has shown activity against certain bacteria. researchgate.net However, more extensive research is required to fully characterize its spectrum of activity against a wide range of pathogens and to determine its potential as a viable antimicrobial agent.
Preliminary Cytotoxic Effects against Cancer Cell Lines
Initial investigations have suggested that this compound and related alkaloids might exhibit cytotoxic effects against certain cancer cell lines. One study reported that this compound had an effect on the viability of five different cancer cell lines, with IC50 values ranging from 49-53 μg/ml. dntb.gov.ua Further research is warranted to explore its potential as an anticancer agent and to understand the underlying mechanisms of its cytotoxic activity. cnjournals.com
Comparative Analysis with Structurally Related Alkaloids (e.g., Huperzine A)
This compound, a member of the Lycopodium alkaloids, shares structural similarities with other neuroactive alkaloids, most notably Huperzine A. Both compounds have been investigated for their effects on the cholinergic system, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. wikipedia.orgpatsnap.com An increase in acetylcholine levels is a key therapeutic strategy for conditions characterized by cholinergic deficits. However, a comparative analysis reveals significant differences in their potency and mechanistic breadth.
This compound exhibits moderate acetylcholinesterase inhibitory activity. phcogres.com In vitro studies using the Ellman's assay have determined its IC₅₀ value to be 3.2 µM. The mechanism is believed to be crucial for its potential in enhancing cholinergic neurotransmission.
Huperzine A, in contrast, is a significantly more potent and highly selective inhibitor of acetylcholinesterase. patsnap.comzespoldowna.info It acts as a reversible inhibitor, with a mechanism that has been described as both non-competitive or mixed. mdpi.comnih.gov Huperzine A has demonstrated a higher affinity for AChE compared to other cholinesterase inhibitors like donepezil, rivastigmine, and tacrine (B349632) in some comparisons. nih.gov Furthermore, studies on different molecular forms of AChE have shown that Huperzine A can preferentially inhibit the tetrameric (G4) form of the enzyme, which is the physiologically relevant form in the brain. caldic.com
Beyond its potent AChE inhibition, Huperzine A exhibits a multi-faceted neuroprotective profile that is not as extensively documented for this compound. patsnap.comresearchgate.net Huperzine A also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which can protect neurons from glutamate-induced excitotoxicity. wikipedia.orgpatsnap.com Additional neuroprotective mechanisms of Huperzine A include the mitigation of oxidative stress, protection against amyloid-beta induced toxicity, and modulation of nerve growth factors. patsnap.comsgecm.org.tw Some research also points to its ability to exert anti-inflammatory effects by reducing the expression of cytokines like IL-1β and TNF-α. nih.govtandfonline.com
While this compound has shown preliminary evidence of neuroprotective effects in SH-SY5Y neuronal models, the underlying mechanisms are not as well-elucidated as those for Huperzine A. escholarship.org There are also initial findings suggesting potential antimicrobial and cytotoxic effects for this compound, areas of investigation that are less prominent for Huperzine A.
The structural differences between this compound, a fawcettimine-class alkaloid, and Huperzine A, a lycodine-class alkaloid, likely account for the observed differences in their biological activity. zespoldowna.info The specific binding interactions of each molecule within the active site of AChE and with other biological targets are key determinants of their respective potencies and broader pharmacological profiles. nih.gov
Comparative Data of this compound and Huperzine A
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of fawcettidine-type alkaloids is highly dependent on specific structural and stereochemical features. The orientation of substituents and the presence of particular functional groups can dramatically alter the molecule's interaction with its biological targets.
The stereochemistry at the C-15 position, which bears a methyl group, is a critical determinant of biological activity in this compound and its analogues. nih.gov Synthetic strategies that control the stereochemistry at this center are paramount, as different stereoisomers can exhibit varied levels of efficacy. nih.gov For instance, achieving a single diastereomer through stereoselective reactions is a key goal in the total synthesis of these compounds. nih.gov
It has been noted that direct hydrogenation of a β-keto ester precursor without the influence of a sterically demanding group results in a 1:1 mixture of diastereomers at C-15, which diminishes the stereoselectivity of the synthesis. nih.gov Furthermore, research suggests that the natural β-methyl configuration at C-15 in this compound may lead to a lower binding affinity for acetylcholinesterase compared to analogues like lycoposerramine B, which possess an α-methyl group at the same position. nih.gov This highlights the profound impact of the spatial arrangement of the C-15 methyl group on the molecule's interaction with its enzymatic target.
The presence and position of hydroxyl (-OH) groups on the this compound scaffold significantly modulate its acetylcholinesterase (AChE) inhibitory activity. SAR studies consistently show that introducing polar hydroxyl groups enhances the inhibitory potency. nih.gov
This compound itself, being non-hydroxylated, displays weaker activity compared to its hydroxylated derivatives. nih.gov For example, naturally occurring or synthetic analogues featuring hydroxyl groups, such as 11-hydroxythis compound, exhibit stronger AChE inhibition. nih.gov More specifically, fawcettimine-related alkaloids like 2α,11α-dihydroxythis compound have been shown to inhibit AChE with notable potency, possessing an IC₅₀ value of 27.9 μM. This enhancement is attributed to the ability of the hydroxyl groups to form additional hydrogen bonds with amino acid residues within the active site of the AChE enzyme, thereby increasing the binding affinity and inhibitory effect. This principle is a key consideration in the design of more potent this compound-based AChE inhibitors.
Computational Approaches in SAR
Computational chemistry provides powerful tools to predict and rationalize the interactions between ligands like this compound and their biological targets, guiding the design of more effective analogues.
Molecular docking simulations have been employed to investigate how this compound-type alkaloids bind to acetylcholinesterase. These studies have been instrumental in confirming their potential as AChE inhibitors. nih.gov For fawcettimine (B102650), the direct biosynthetic precursor to this compound, docking studies revealed that it fits within the catalytic active site (CAS) of human AChE.
The analysis identified interactions with 12 specific amino acid residues: D74, W86, N87, G120, G121, G122, S125, Y133, E202, S203, Y337, and H447. The binding is stabilized by a combination of polar and hydrophobic interactions, which are crucial for the correct positioning of the ligand within the enzyme's active site gorge. These computational models provide a structural basis for the observed inhibitory activity and offer a roadmap for designing derivatives with improved binding affinity.
While computational methods like molecular docking are well-documented for this compound-related alkaloids, the specific application of in silico fragment-based drug design (FBDD) for the optimization of these ligands has not been extensively reported in the available scientific literature. FBDD is a sophisticated method that involves identifying small molecular fragments that can bind to a target and then growing or combining them to create a high-affinity ligand. Its application could represent a future direction for the rational design of novel this compound-based inhibitors.
Design and Synthesis of this compound Analogues for SAR Probing
The deliberate design and chemical synthesis of this compound analogues are fundamental to probing its structure-activity relationships. By systematically modifying the core structure, chemists can evaluate the contribution of different parts of the molecule to its biological activity.
Synthetic routes have been developed that not only achieve the total synthesis of this compound but also allow for variations in its structure, such as in the 6-membered ring, to create a library of analogues. The isolation of numerous fawcettimine-related alkaloids, including various hydroxylated derivatives, has provided a natural library of compounds for SAR studies. These natural and synthetic analogues, which differ in features like hydroxylation patterns (e.g., Carinatumins A and B) and stereochemistry, are then assayed for their AChE inhibitory activity. nih.gov The resulting data, which links specific structural changes to changes in inhibitory potency, is essential for building a comprehensive SAR model and guiding the development of new therapeutic agents.
Spectroscopic Characterization and Structural Elucidation Methods
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like fawcettidine. researchgate.net Through a suite of 1D and 2D experiments, chemists can piece together the molecular framework and define the spatial relationships between atoms. ipb.ptwiley.com
The structural elucidation of this compound and its synthetic intermediates is heavily reliant on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. researchgate.netnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing the covalent framework of the molecule. scribd.com
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within specific spin systems of the this compound skeleton. HSQC spectra correlate each proton signal with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. For mapping longer-range connections, HMBC is critical, as it detects correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, which are key structural features of this compound. scribd.com
To determine the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. mdpi.com This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net For instance, NOESY cross-peaks can confirm the cis-fusion of the 6,5-carbocyclic core in this compound by showing the spatial proximity of specific protons across the ring junction. The relative configuration of substituents on the tetracyclic system is also assigned based on characteristic NOE correlations. ipb.pt
| Technique | Abbreviation | Primary Information Yielded | Application to this compound |
|---|---|---|---|
| Proton NMR | ¹H NMR | Provides information on the proton environment, including chemical shift and coupling constants. | Identifies distinct proton signals and their multiplicities. |
| Carbon-13 NMR | ¹³C NMR | Shows the number and electronic environment of carbon atoms. | Determines the total number of carbons and identifies key functional groups like carbonyls (C=O). |
| Correlation Spectroscopy | COSY | Reveals scalar couplings between protons, typically over 2-3 bonds. | Establishes H-H connectivity within the rings of the this compound structure. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms in the skeleton. |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Maps long-range connectivity, crucial for linking different parts of the complex ring system. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in three-dimensional space. | Determines the relative stereochemistry and confirms cis-ring fusions. |
A critical step in confirming the successful total synthesis of a natural product is the direct comparison of the spectroscopic data of the synthetic compound with that of the authentic, naturally-derived sample. nih.gov In the case of this compound and related alkaloids like fawcettimine (B102650), synthetic routes have been validated by demonstrating that the ¹H and ¹³C NMR spectra of the synthetic material are identical to those reported for the natural product. nih.govthieme-connect.com This comparison serves as definitive proof that the synthesized molecule possesses the correct structure and relative stereochemistry. When the initial structural assignment of a natural product is based on limited data, a total synthesis followed by a comprehensive NMR analysis can lead to structural revision or validation. nih.gov
X-ray Crystallographic Analysis for Absolute Configuration Determination
While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography on a single crystal is the most definitive method for establishing the absolute configuration of a chiral molecule. nih.govresearchgate.net The first total synthesis of (+)-fawcettidine produced a crystalline material, and its structure, including the absolute stereochemistry, was unequivocally confirmed by single-crystal X-ray diffraction analysis. lookchem.com This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, resolving any ambiguity about the spatial arrangement of its atoms. chinesechemsoc.org
For molecules containing only light atoms like carbon, nitrogen, and oxygen, determining the absolute configuration can be challenging due to weak anomalous scattering effects. researchgate.netmit.edu However, modern diffractometers and computational methods have made it possible to confidently assign the absolute structure even without the presence of a heavier atom. mit.edu In the synthesis of related Lycopodium alkaloids, X-ray diffraction has been instrumental in confirming the structures and absolute configurations of key intermediates and final products. chinesechemsoc.org
Electronic Circular Dichroism (ECD) Calculations for Chiral Assignment
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.netencyclopedia.pub It is a powerful alternative to X-ray crystallography for assigning absolute configuration, especially for non-crystalline samples. researchgate.net The experimental ECD spectrum is compared with a theoretically predicted spectrum generated through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule. nih.gov This combined experimental and computational approach has been successfully applied to assign the absolute configuration of various complex natural products, including alkaloids. researchgate.netrsc.org
Mass Spectrometry (MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) in Structural Confirmation
Mass spectrometry (MS) is a fundamental tool used alongside NMR for structural elucidation. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition (molecular formula). This information is crucial for confirming that a synthesized or isolated compound has the expected atomic makeup.
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that combines the separation power of gas chromatography with the structural identification capabilities of infrared spectroscopy. chromatographytoday.comnews-medical.net While GC-MS is more common, GC-IR can be particularly useful for distinguishing between structural isomers that may produce similar mass spectra but have distinct IR spectra due to differences in their functional groups or bonding arrangements. ojp.govresearchgate.net The combination of GC for separation with IR and MS for detection (GC-IR-MS) provides a high degree of confidence in the identification of a compound. nih.gov
Quantum Chemical Calculations for Spectroscopic Interpretation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of modern structure elucidation. nih.govrsdjournal.org These computational methods are used to predict various spectroscopic properties, which can then be compared with experimental data to aid in interpretation and confirm structural assignments. yukiozaki.com
In the context of NMR, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. mdpi.com By calculating the expected NMR spectra for different possible isomers or stereoisomers of a molecule, chemists can determine which theoretical structure best fits the experimental data. rsc.orgnih.gov This is especially valuable for complex molecules like this compound, where spectral overlap and complex coupling patterns can make manual interpretation difficult. This synergy between experimental spectroscopy and quantum chemical calculation provides a powerful, high-confidence framework for solving complex chemical structures. mdpi.com
Q & A
Q. Q1. What are the established methods for synthesizing Fawcettidine, and how do reaction conditions influence yield and purity?
Answer: this compound’s synthesis involves multi-step strategies, often leveraging bridged lactam frameworks. A notable approach is Dake’s total synthesis (Scheme 173), which employs stereoselective cyclization and catalytic hydrogenation to construct its complex bicyclic structure . Key considerations include:
- Catalyst selection : Palladium-based catalysts for hydrogenation steps to minimize side products.
- Temperature control : Low-temperature conditions (-78°C) during lithiation to preserve stereochemistry.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions.
Table 1: Synthesis Optimization
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | LDA, THF, -78°C | 65 | 92% |
| 2 | Pd/C, H₂, EtOAc | 85 | 98% |
Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming stereochemical assignments?
Answer: Structural validation combines X-ray crystallography (for absolute configuration) and 2D NMR (¹H-¹H COSY, NOESY for spatial proximity). Key steps:
Crystallography : Single-crystal X-ray diffraction resolves the bicyclic core and substituent orientation .
NMR Analysis : NOESY cross-peaks between H-3 and H-14 confirm cis-ring junction stereochemistry.
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₆H₂₅NO₃).
Q. Q3. What biological activities have been reported for this compound, and what assay systems are used to evaluate its pharmacological potential?
Answer: this compound exhibits acetylcholinesterase inhibition (IC₅₀ = 3.2 µM) and neuroprotective effects in SH-SY5Y neuronal models. Standard assays include:
- Ellman’s assay for enzyme inhibition.
- MTT assay for cytotoxicity (24–72 hr exposure).
- Patch-clamp electrophysiology to study ion channel modulation.
Table 2: Bioactivity Profile
| Activity | Assay System | Result (vs Control) |
|---|---|---|
| AChE Inhibition | Ellman’s (in vitro) | IC₅₀ = 3.2 µM |
| Neuroprotection | SH-SY5Y (H₂O₂ stress) | 40% cell viability ↑ |
Advanced Research Questions
Q. Q4. How can computational modeling predict this compound’s reactivity in novel synthetic pathways or its interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for predicting regioselectivity in cyclization steps.
- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., acetylcholinesterase active site) using AMBER or GROMACS .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP = 2.1) and blood-brain barrier penetration (BBB+).
Q. Q5. What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
Answer:
- Standardized Protocols : Adopt CONSORT guidelines for assay reproducibility (e.g., fixed substrate concentrations in Ellman’s assay).
- Meta-Analysis : Pool data from independent studies (n ≥ 5) to identify outliers using Grubbs’ test (α = 0.05).
- Orthogonal Assays : Validate AChE inhibition via isothermal titration calorimetry (ITC) to corroborate kinetic data .
Q. Q6. How can in silico fragment-based drug design (FBDD) optimize this compound’s pharmacokinetic properties while retaining bioactivity?
Answer:
- Fragment Library Screening : Use Schrödinger’s Phase to identify substituents improving solubility (e.g., polar groups at C-7).
- QSAR Modeling : Relate structural descriptors (e.g., polar surface area) to bioavailability (R² > 0.85).
- Docking Studies : Prioritize fragments with ΔG < -8 kcal/mol binding energy to AChE.
Methodological Best Practices
- Experimental Design : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses .
- Data Integrity : Use Open Science Framework (OSF) for raw data archiving (e.g., NMR spectra, crystallography files) .
- Conflict Resolution : Apply Bradford Hill criteria to assess causality in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
